molecular formula C3H6ClNO4S B8475725 Methyl (chlorosulfonyl)glycinate

Methyl (chlorosulfonyl)glycinate

Cat. No.: B8475725
M. Wt: 187.60 g/mol
InChI Key: HZOHYQWTPXAJNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (chlorosulfonyl)glycinate is an organosulfur compound that features both a sulfonyl chloride and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (chlorosulfonyl)glycinate can be synthesized through a multi-step process. One common method involves the reaction of glycine methyl ester with chlorosulfonic acid. The reaction typically proceeds under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: Glycine methyl ester and chlorosulfonic acid.

    Reaction Conditions: The reaction is carried out at low temperatures to control the exothermic nature of the reaction.

    Product Isolation: The product is purified through distillation or recrystallization to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl (chlorosulfonyl)glycinate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used to substitute the sulfonyl chloride group.

    Oxidizing Agents: Hydrogen peroxide or peracids can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as sulfonamides, sulfonate esters, and sulfonothioates can be formed.

    Oxidation Products: Sulfonic acids or sulfonyl chlorides.

    Reduction Products: Sulfides or thiols.

Scientific Research Applications

Methyl (chlorosulfonyl)glycinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (chlorosulfonyl)glycinate involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new carbon-sulfur bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.

Comparison with Similar Compounds

Methyl (chlorosulfonyl)glycinate can be compared with other sulfonyl chlorides and glycine derivatives:

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique reactivity and ability to form diverse derivatives make it a valuable tool in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C3H6ClNO4S

Molecular Weight

187.60 g/mol

IUPAC Name

methyl 2-(chlorosulfonylamino)acetate

InChI

InChI=1S/C3H6ClNO4S/c1-9-3(6)2-5-10(4,7)8/h5H,2H2,1H3

InChI Key

HZOHYQWTPXAJNJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNS(=O)(=O)Cl

Origin of Product

United States

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